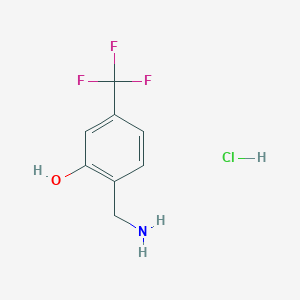

2-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride

Description

2-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride is a halogenated aromatic compound featuring a phenol core substituted with an aminomethyl group at the 2-position and a trifluoromethyl group at the 5-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

2-(aminomethyl)-5-(trifluoromethyl)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)6-2-1-5(4-12)7(13)3-6;/h1-3,13H,4,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVDFBMFXLYUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride typically involves the reaction of 2-(Aminomethyl)-5-(trifluoromethyl)phenol with hydrochloric acid. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the formation of the desired hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to obtain the final product in a solid, crystalline form .

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Dyeing Agents

One of the primary applications of 2-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride is in the formulation of oxidative hair dyes. The compound serves as a key intermediate in developing colorants that provide vibrant shades while meeting high standards for wash fastness, light fastness, and rubbing fastness . These properties make it particularly valuable in the cosmetic industry.

| Property | Description |

|---|---|

| Color Shades | Bright blond to gold shades |

| Fastness | High wash, light, and rubbing fastness |

| Applications | Hair dyes for keratin fibers |

Pharmaceutical Research

The compound also exhibits potential in pharmaceutical applications, particularly as a ligand in drug design. Its structural properties allow it to interact with various biological targets, including receptors involved in pain modulation and other therapeutic areas. For instance, research has indicated that derivatives of 2-(aminomethyl)-5-(trifluoromethyl)phenol can influence opioid receptor binding affinities, making them candidates for further investigation in pain management therapies .

Chemical Intermediates

In synthetic organic chemistry, this compound acts as an important intermediate for synthesizing other complex molecules. Its ability to form stable bonds with various functional groups enables chemists to explore new pathways for creating diverse chemical entities .

Case Study 1: Hair Dye Formulation

A study conducted on the efficacy of oxidative hair dyes containing this compound revealed that formulations incorporating this compound achieved superior color retention compared to traditional dyes. The results showed that colors derived from this compound maintained vibrancy even after multiple washes .

Case Study 2: Opioid Receptor Affinity

Research published on the synthesis of bivalent ligands highlighted how derivatives of 2-(aminomethyl)-5-(trifluoromethyl)phenol were developed to enhance opioid receptor binding affinities. These findings suggest that modifications to the aminomethyl group can significantly alter pharmacological activity, paving the way for novel analgesics .

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between 2-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride and related compounds:

*Calculated based on analogous compounds.

Research Implications and Gaps

- Toxicology: Limited data exist for trifluoromethylated phenols; evidence from thiophene fentanyl HCl () highlights the need for thorough toxicokinetic studies.

- Drug Development : The combination of –CF3 and –NH2CH2 groups in the target compound warrants exploration in protease inhibition or receptor antagonism, similar to dronedarone HCl ().

Biological Activity

2-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₈H₈ClF₃N₁O

- Molecular Weight : 227.6 g/mol

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs, making it a valuable moiety in drug design.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with receptors that regulate cell signaling, influencing processes such as apoptosis and proliferation.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in treating infections.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections. -

Anticancer Properties :

Research conducted on human cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors. -

Anti-inflammatory Effects :

In vitro studies showed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating its potential role in managing inflammatory diseases.

Q & A

Q. What methodologies enable stereochemical analysis of intermediates with chiral centers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.